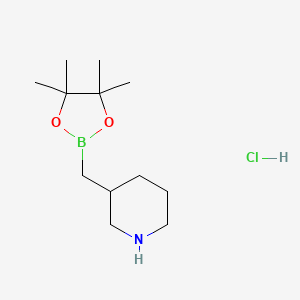

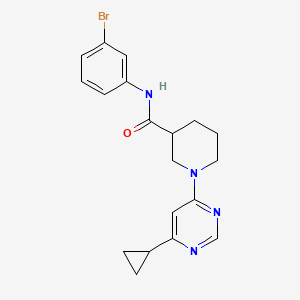

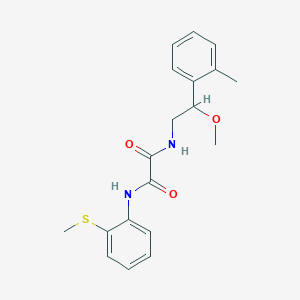

![molecular formula C22H24N4O2S B3003647 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-24-8](/img/structure/B3003647.png)

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compounds under analysis are a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, which have been synthesized to act as inhibitors of carbonic anhydrase (CA) isozymes, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX. These inhibitors are of significant interest due to their potential in developing unconventional anticancer strategies, especially for targeting hypoxic areas of tumors such as clear renal cell carcinoma, which is known for high CA IX expression and resistance to chemotherapy .

Synthesis Analysis

The synthesis of these compounds involves the initial reaction of cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide to produce dichlorotriazinyl-benzenesulfonamides. These intermediates are then derivatized through reactions with various nucleophiles, including water, methylamine, aliphatic alcohols, ammonia, hydrazine, primary and secondary amines, amino acid derivatives, or phenol. The resulting library of sulfonamides with triazinyl moieties represents a diverse set of potential CA inhibitors .

Molecular Structure Analysis

The structure-activity relationship (SAR) of these sulfonamides is relatively straightforward. Compounds with compact moieties attached to the triazine ring, such as amino, hydrazino, ethylamino, dimethylamino, or amino acyl groups, tend to be more active. In contrast, those with bulkier groups like n-propyl, n-butyl, diethylaminoethyl, piperazinylethyl, pyridoxal amine, or phenoxy are less effective as inhibitors of hCA I, II, and IX .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamides are crucial for their inhibitory activity. The choice of nucleophiles in the derivatization step affects the potency and selectivity of the inhibitors. For instance, the chlorotriazinyl-sulfanilamide and the bis-ethoxytriazinyl derivatives of sulfanilamide/homosulfanilamide have shown high selectivity ratios for CA IX over CA II, indicating that the chemical modifications can be tailored to target specific isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamides, such as solubility, stability, and binding affinity, are directly related to their inhibitory activity against CA isozymes. The compounds have shown inhibition constants (K(I)s) in the nanomolar range, with some derivatives exhibiting subnanomolar affinity for hCA IX. The selectivity ratios for CA IX over CA II inhibition range from 23.33 to 706, suggesting that these compounds can be fine-tuned to preferentially inhibit tumor-associated CA isozymes over cytosolic ones .

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-16-7-12-26-19(13-16)23-21(24-22(26)28)29-15-20(27)25-10-8-18(9-11-25)14-17-5-3-2-4-6-17/h2-7,12-13,18H,8-11,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKDRAVWWKPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

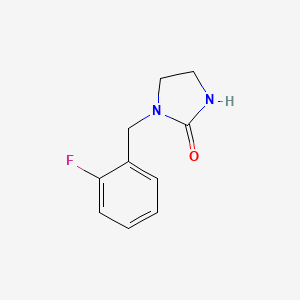

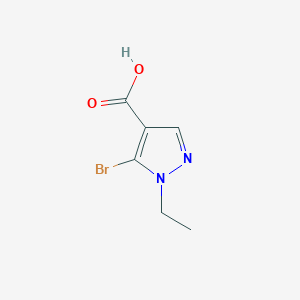

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)

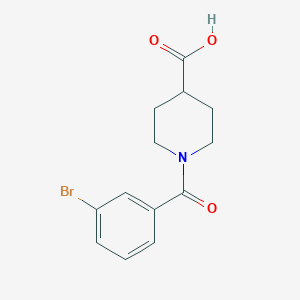

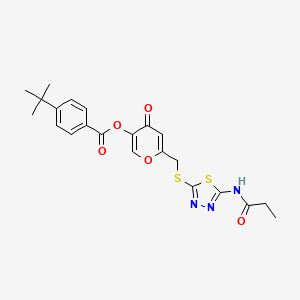

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)

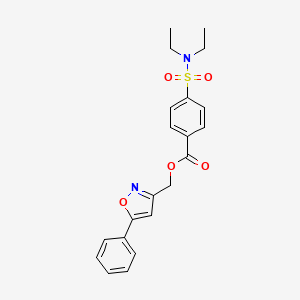

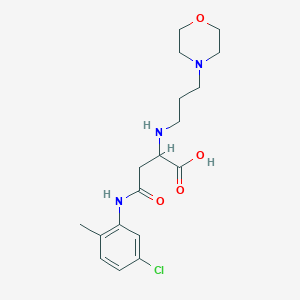

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)